An In-depth Technical Guide to Ald-CH2-PEG3-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Ald-CH2-PEG3-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-CH2-PEG3-CH2-Boc, a versatile heterobifunctional linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics and provides experimental protocols for its use in advanced bioconjugation techniques, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
Ald-CH2-PEG3-CH2-Boc is a polyethylene glycol (PEG)-based linker molecule featuring two distinct functional groups: a terminal aldehyde (Ald) and a Boc-protected amine (Boc). This bifunctional nature allows for the sequential and controlled conjugation of two different molecules. The central PEG3 moiety enhances solubility and provides a flexible spacer arm.
| Property | Value | Source(s) |
| CAS Number | 2100306-54-3 | [1][2] |
| Molecular Formula | C₁₄H₂₆O₇ | [] |
| Molecular Weight | 306.35 g/mol | [2][] |
| Appearance | Solid or oil (typical for PEG derivatives) | General knowledge |
| Solubility | Soluble in a variety of organic solvents such as DCM, DMF, and DMSO. | [4][5] |
| SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCC=O | [2] |
| IUPAC Name | tert-butyl (1-oxo-1-(2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate) | Generated based on structure |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | General chemical handling |
Applications in Bioconjugation and PROTAC Synthesis
The unique structure of Ald-CH2-PEG3-CH2-Boc makes it an ideal tool for the construction of complex biomolecules. Its primary application lies in the field of targeted protein degradation, where it serves as a linker in the synthesis of PROTACs.[1][2][][6] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The aldehyde group of Ald-CH2-PEG3-CH2-Boc can be selectively reacted with an amine-containing molecule, such as a ligand for a target protein, through reductive amination. Following this conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for reaction with a second molecule, typically an E3 ligase ligand, to complete the synthesis of the PROTAC. The PEG3 linker itself offers several advantages, including enhanced solubility and optimized spatial orientation of the two ligands.
Experimental Protocols
The following protocols are generalized procedures for the two key reactions involving Ald-CH2-PEG3-CH2-Boc: reductive amination of the aldehyde and deprotection of the Boc-amine. These should be optimized for specific substrates and experimental conditions.
Reductive Amination of the Aldehyde Group
This protocol describes the conjugation of an amine-containing molecule (R¹-NH₂) to the aldehyde terminus of Ald-CH2-PEG3-CH2-Boc.
Materials:
-
Ald-CH2-PEG3-CH2-Boc
-
Amine-containing molecule (R¹-NH₂)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
Anhydrous methanol or other suitable solvent
-
Acetic acid (catalytic amount)
-
Round bottom flask
-
Stir bar
-
Standard work-up and purification supplies (e.g., ethyl acetate, saturated potassium carbonate solution, magnesium sulfate, rotary evaporator, preparative HPLC)
Procedure:
-
In a round bottom flask, dissolve Ald-CH2-PEG3-CH2-Boc and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous methanol.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed.
-
Upon completion, quench the reaction by carefully adding it to a saturated potassium carbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by an appropriate method, such as column chromatography or preparative HPLC.
Boc Deprotection of the Amine Group
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free primary amine.[8][9][10]
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Round bottom flask
-
Stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical flow of utilizing Ald-CH2-PEG3-CH2-Boc in a typical bioconjugation or PROTAC synthesis workflow.
Caption: A typical three-step workflow for PROTAC synthesis using Ald-CH2-PEG3-CH2-Boc.
Caption: Logical decision flow for the sequential modification of Ald-CH2-PEG3-CH2-Boc.
Safety and Handling
Ald-CH2-PEG3-CH2-Boc should be handled in a well-ventilated area by personnel trained in chemical synthesis. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a starting point for researchers and drug developers interested in utilizing Ald-CH2-PEG3-CH2-Boc. The versatility of this linker, combined with the established protocols for its modification, makes it a valuable component in the development of novel therapeutics and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. Ald-CH2-PEG3-CH2-Boc | eJournals of Academic Research & Reviews [ejarr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
